molecular formula C9H14ClN5 B12219781 1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12219781
M. Wt: 227.69 g/mol
InChI Key: VAELFRTWXRCKPA-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes two pyrazole rings, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 4-amino-1-methylpyrazole with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride stands out due to its dual pyrazole rings, which provide unique reactivity and versatility in chemical synthesis. This structural feature allows for a broader range of applications compared to its analogs .

Properties

Molecular Formula

C9H14ClN5

Molecular Weight

227.69 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H13N5.ClH/c1-13-4-3-9(12-13)10-5-8-6-11-14(2)7-8;/h3-4,6-7H,5H2,1-2H3,(H,10,12);1H

InChI Key

VAELFRTWXRCKPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

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